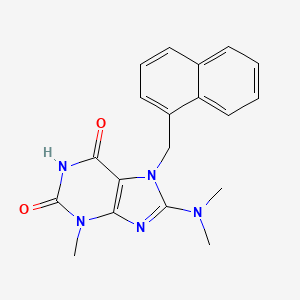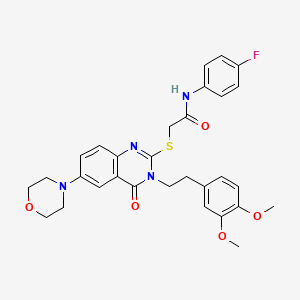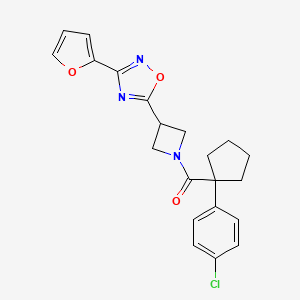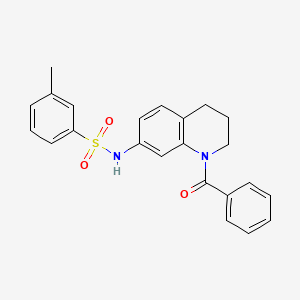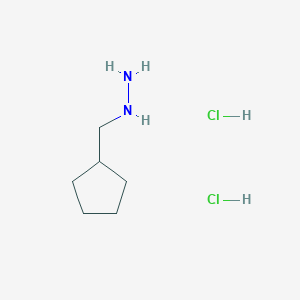
1-(环戊基甲基)肼二盐酸盐
描述
1-(Cyclopentylmethyl)hydrazine dihydrochloride is a chemical compound used in scientific research . It has a molecular weight of 187.11 and a molecular formula of C6H14N2•2HCl .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopentylmethyl)hydrazine dihydrochloride is represented by the formula C6H14N2•2HCl . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.Physical And Chemical Properties Analysis
1-(Cyclopentylmethyl)hydrazine dihydrochloride is a solid substance that should be stored at room temperature . Its molecular weight is 187.11 .科学研究应用
肼类物质的致癌效应
1-(环戊基甲基)肼二盐酸盐属于肼类物质,包括1,1-二甲基肼和甲基肼等化合物。这些化合物已被研究其致癌效应,特别是在大肠和其他类型的癌症中对实验动物的影响。这项研究为了解暴露于自然和工业环境中的肼类物质可能存在的风险提供了见解(Tóth, 1977)。
生物成像应用
肼类物质在生物成像中的应用已经得到探索,适用于体外和体内环境。肼类物质作为荧光探针的组成部分,有助于选择性和敏感地检测特定分子,这在生物和环境科学中至关重要。这种应用对于可视化生物过程和环境监测至关重要(Zhang et al., 2015)。
化学化合物的合成
肼二盐酸盐在各种化学化合物的合成中发挥作用。例如,它参与合成3,5-二氨基-1,2,4-三唑(DAT),突显了其在创造具有潜在应用的专用化学品中的实用性,包括制药和材料科学(Qian, 2007)。
配位化学和配体重排
在无机化学领域,肼二盐酸盐用于研究配体化学,特别是在检查金属如钴和镍的配位球中配体的重排方面。这项研究有助于理解复杂的化学反应和新材料的开发(Sushev et al., 2008)。
新药物化合物的开发
研究新药物化合物已经利用肼二盐酸盐合成N,N′-双[1-芳基-3-(哌啶-1-基)丙烯基]肼二盐酸盐。这些化合物在治疗癌症等疾病方面显示出潜力,展示了肼衍生物在药物开发中的多功能性(Kucukoglu et al., 2014)。
环境和健康监测
为环境监测开发传感器和探针,特别是用于检测肼等有害物质,是一个重要的应用。这些探针有助于确保环境安全和保护公共健康(Jo et al., 2015)。
属性
IUPAC Name |
cyclopentylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-8-5-6-3-1-2-4-6;;/h6,8H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYQEHOOYXDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)hydrazine dihydrochloride | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


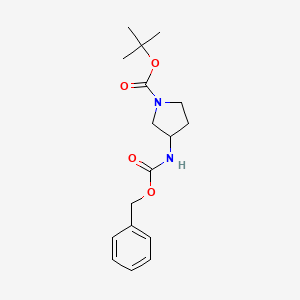

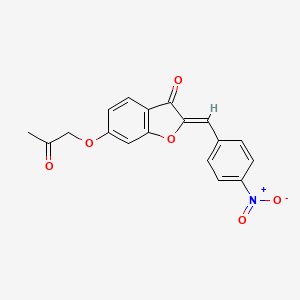
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2419919.png)
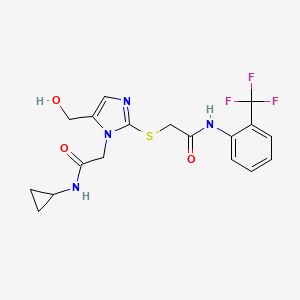
![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2419922.png)
